5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique fused ring structure, which combines elements of both pyrimidine and quinoline systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline typically involves multi-step processes. One common method starts with the preparation of an intermediate compound, such as 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This intermediate is then reacted with oxalyl chloride to form 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinoline-2-carbonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for acylation, hydrazine for reduction, and various amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include carboxylic amides, carboxylic esters, and carbohydrazides. These products can further react to form more complex molecules, such as polyhydroxyalkyl Schiff bases and thiazolidinone-C-acyclic nucleosides .
Scientific Research Applications
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8,9,10-Hexahydropyrimido[4,5-b]quinoline: This compound has a similar structure but lacks the additional hydrogen atoms present in 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline.
Pyrimido[1,2-a]azepine: Another related compound with a different ring fusion pattern.
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5,6,6a,7,8,9,10,10a-octahydropyrimido[5,4-c]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11-8(6-13-10)5-12-7-14-11/h5,7,9-10,13H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVQLXWCQJRMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC=NC=C3CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.